molecular formula C10H9FO3 B8427577 2-Fluoro-6-(2-oxo-propyl)-benzoic acid

2-Fluoro-6-(2-oxo-propyl)-benzoic acid

Cat. No.: B8427577
M. Wt: 196.17 g/mol
InChI Key: YDNMYRAWJDCPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(2-oxo-propyl)-benzoic acid is a useful research compound. Its molecular formula is C10H9FO3 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

2-fluoro-6-(2-oxopropyl)benzoic acid

InChI

InChI=1S/C10H9FO3/c1-6(12)5-7-3-2-4-8(11)9(7)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

YDNMYRAWJDCPQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Carboxymethyl-6-fluoro-benzoic acid (11.16 g, 56.32 mmol) in acetic anhydride (65 mL, 690 mmol) was heated at 110° C. for 60 minutes. Pyridine (20 mL, 250 mmol) was added. Gas evolution was observed. The reaction mixture was refluxed overnight and rotovaped. The residue was dissolved in tetrahydrofuran (100 mL) and 4 M aq. NaOH (100 mL) was added. The reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was acidified with conc. HCl (aq). The two phases were separated and the aqueous phase was extracted with ethyl acetate (2×300 mL). The combined organic phases were washed with brine, dried over MgSO4 and rotavaped. 20 mL toluene was added and the mixture was rotovaped to give crude 2-Fluoro-6-(2-oxo-propyl)-benzoic acid (12.3 g, yield 55.7%, purity ca. 50%). The purity was estimated by 1H NMR and the crude product was used in the next step without further purification.
Quantity
11.16 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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